
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine typically involves the reaction of an imidazolidine derivative with a chlorinated alkene and a nitroalkene. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Specific details would depend on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine derivatives: Compounds with similar structures but different substituents.
Other Imidazolidines: Compounds with variations in the imidazolidine ring or side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
1-(3-chloroprop-2-enyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2 |
Clé InChI |
YZYLRANZSRIEOP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=C[N+](=O)[O-])N1)CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


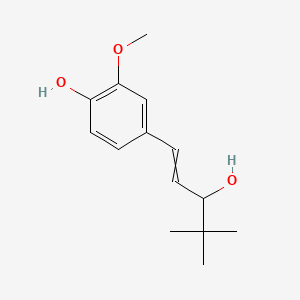
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
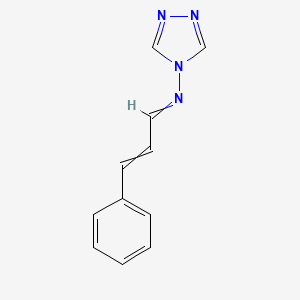
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
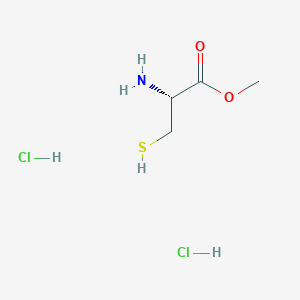
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)
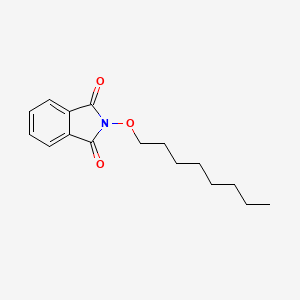
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
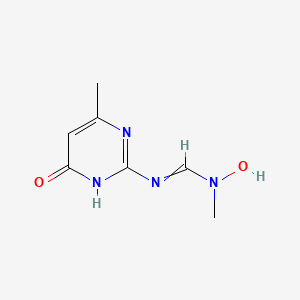
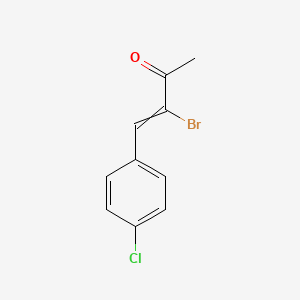
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
